molecular formula C17H16ClN3O2S B2465811 4-[(2-Chlorbenzyl)amino]-6,7-Dimethoxychinazolin-2(1H)-thion CAS No. 901721-10-6

4-[(2-Chlorbenzyl)amino]-6,7-Dimethoxychinazolin-2(1H)-thion

Katalognummer: B2465811
CAS-Nummer: 901721-10-6
Molekulargewicht: 361.84
InChI-Schlüssel: POTWLXDKRZAGFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core substituted with a 2-chlorobenzylamino group and two methoxy groups at the 6 and 7 positions, along with a thione group at the 2 position. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with biological targets, making it a candidate for further investigation in drug discovery.

Medicine

In medicinal chemistry, 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is explored for its potential therapeutic applications. It may exhibit activities such as anti-cancer, anti-inflammatory, or antimicrobial effects, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various applications in material science and chemical manufacturing.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 2-Chlorobenzylamino Group: This step involves the nucleophilic substitution reaction where the quinazoline core is reacted with 2-chlorobenzylamine in the presence of a suitable base like sodium hydride or potassium carbonate.

    Thionation: The final step involves the conversion of the carbonyl group at the 2 position to a thione group, which can be accomplished using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the thione group, converting it back to a carbonyl group or further reducing it to a methylene group.

    Substitution: The 2-chlorobenzylamino group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the quinazoline core or the removal of substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

    Hydrolysis: Breakdown products of the quinazoline core.

Wirkmechanismus

The mechanism of action of 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-one: Similar structure but with a carbonyl group instead of a thione.

    4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline: Lacks the thione group.

    4-[(2-chlorobenzyl)amino]-quinazoline-2(1H)-thione: Lacks the methoxy groups.

Uniqueness

The uniqueness of 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the thione group, in particular, distinguishes it from similar compounds and may contribute to its unique reactivity and potential biological activities.

This detailed overview provides a comprehensive understanding of 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

901721-10-6

Molekularformel

C17H16ClN3O2S

Molekulargewicht

361.84

IUPAC-Name

4-[(2-chlorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C17H16ClN3O2S/c1-22-14-7-11-13(8-15(14)23-2)20-17(24)21-16(11)19-9-10-5-3-4-6-12(10)18/h3-8H,9H2,1-2H3,(H2,19,20,21,24)

InChI-Schlüssel

POTWLXDKRZAGFR-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CC=C3Cl)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.